2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a synthetic organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoroethyl and carbamate groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-{4-[(isopropylamino)carbonyl]benzyl}isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate
- 2,2,2-Trifluoroethyl N-{4-[(ethylamino)carbonyl]benzyl}carbamate
- 2,2,2-Trifluoroethyl N-{4-[(propylamino)carbonyl]benzyl}carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Biological Activity
2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a synthetic compound notable for its potential biological activities. Its structure comprises a trifluoroethyl group, a carbamate moiety, and an isopropylamino carbonyl substituent on a benzyl ring, making it an interesting candidate for pharmacological research. This article explores its biological activity, including pharmacodynamics, safety profiles, and potential therapeutic applications.
- Molecular Formula : C14H17F3N2O3
- Molar Mass : 318.29 g/mol
- CAS Number : [Not provided in the results]
The compound's unique trifluoromethyl group may contribute to its lipophilicity and biological interactions.
Pharmacological Studies
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory properties. For instance, certain carbamate derivatives have been reported to inhibit prostaglandin synthesis and reduce inflammatory responses in animal models .
- Cytotoxicity : Preliminary assessments indicate that the cytotoxicity of this compound may be low compared to other potent anti-inflammatory agents. This feature is crucial for therapeutic applications as it suggests a favorable safety profile .
- Mechanism of Action : While detailed mechanistic studies specific to this compound are scarce, the presence of the isopropylamino group may enhance interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.
Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects of carbamate derivatives found that compounds with similar structural features displayed significant inhibition of IL-1-stimulated bone resorption in murine models. The IC50 values were noted to be in the nanomolar range .
Study 2: Cytotoxicity Assessment
In vitro studies have shown that some carbamate derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity index (SI) was often greater than 10 for these compounds . Further research is needed to determine if this compound exhibits similar properties.
Safety Profile
The safety profile of carbamate compounds generally indicates low toxicity; however, specific toxicity studies for this compound are required to establish its therapeutic window. Preliminary data suggest that related compounds do not significantly inhibit cyclooxygenase pathways at therapeutic doses .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Molar Mass | Notable Activity |
---|---|---|---|
CGP 28238 | C16H18F2N2O3 | 320.33 g/mol | Anti-inflammatory |
Compound 10 | C15H20N2O3 | 276.34 g/mol | Antiparasitic |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-9(2)19-12(20)11-5-3-10(4-6-11)7-18-13(21)22-8-14(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXPQMWEPKCIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.